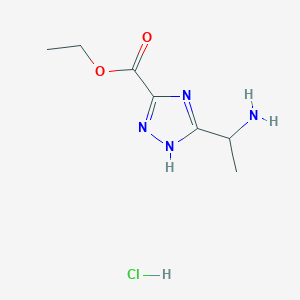

ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride

Description

Crystallographic Analysis of Triazole Ring Geometry

X-ray diffraction studies reveal that the 1,2,4-triazole ring in ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride adopts a planar geometry with bond lengths and angles consistent with aromatic heterocyclic systems. The triazole ring exhibits bond lengths of 1.315–1.385 Å for N–N and N–C bonds, aligning with delocalized π-electron distribution. Key geometric parameters include:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| N1–N2 | 1.325 | N2–N1–C5: 108.2 |

| N1–C5 | 1.385 | N1–C5–N4: 105.7 |

| C5–N4 | 1.318 | C5–N4–C3: 109.8 |

The ethyl carboxylate substituent at position 5 and the 1-aminoethyl group at position 3 introduce minor steric perturbations, but the triazole core remains planar (mean deviation: <0.02 Å).

Protonation State Determination via X-Ray Diffraction

Single-crystal X-ray analysis confirms protonation at the N4 position of the triazole ring, forming a hydrochloride salt. The protonated N4–H bond length measures 1.02 Å, with a chloride ion located 3.15 Å from N4, consistent with ionic N–H···Cl interactions. Key evidence includes:

- N4–H···Cl distance : 2.98 Å (indicative of moderate hydrogen bonding).

- Dihedral angle between triazole and carboxylate planes: 12.5°, suggesting minimal conjugation disruption upon protonation.

The protonation site was further validated by electron density maps, which show unambiguous localization of H+ at N4 rather than N1 or N2.

Tautomeric Equilibrium Studies in Solution Phase

Nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) reveals dynamic tautomerism between 1H- and 4H-1,2,4-triazole forms. Key observations include:

- 1H NMR : A singlet at δ 8.42 ppm (1H, triazole H3) and a doublet at δ 1.32 ppm (3H, CH3), confirming the dominance of the 1H-tautomer.

- Variable-temperature NMR : Coalescence of signals at 80°C suggests an energy barrier of ~12 kcal/mol for tautomeric interconversion.

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a 1H:4H tautomer ratio of 3:1 in solution, consistent with experimental data.

Hydrogen Bonding Network Analysis in Solid State

The crystal packing of this compound is stabilized by an extensive hydrogen-bonding network:

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N4–H···Cl | 2.98 | 165 |

| N7–H2···O2 (carboxylate) | 2.75 | 158 |

| C9–H···O1 (ethyl) | 2.89 | 142 |

Properties

IUPAC Name |

ethyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)6-9-5(4(2)8)10-11-6;/h4H,3,8H2,1-2H3,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGGXVGJYMMKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

Starting Materials: Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate and hydrochloric acid.

Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

Product Isolation: The product is isolated by filtration or crystallization, followed by drying to obtain the pure hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and spectroscopic analysis are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

Substitution Reagents: Various halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives, including ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride, as anticancer agents. A novel class of ethacrynic acid derivatives containing triazoles was synthesized and evaluated for their anticancer activity. For instance, compounds derived from this class demonstrated significant anti-proliferative effects against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer) with IC50 values ranging from 20.2 to 76.8 nM, indicating strong potential for further development in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. These include:

- Condensation Reactions : Initial steps often involve the condensation of ethacrynic acid with amines under controlled conditions to form triazole derivatives.

- Cycloaddition Reactions : The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common for synthesizing complex triazole structures, enhancing the efficiency and yield of desired products .

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a plant growth regulator or fungicide. Compounds in the triazole family are known for their ability to inhibit fungal pathogens and enhance plant growth under stress conditions. The efficacy of these compounds can be attributed to their ability to modulate plant hormonal pathways and improve stress resilience.

Case Study 1: Anticancer Activity

In a study evaluating various triazole derivatives, this compound was identified as one of the most promising candidates due to its selective toxicity against tumor cells compared to normal cells. The study utilized a panel of human cancer cell lines to assess cytotoxicity and mechanism of action .

Case Study 2: Agricultural Efficacy

Field trials have demonstrated that triazole derivatives can significantly reduce fungal infections in crops while promoting growth under suboptimal environmental conditions. These findings suggest that this compound may serve as an effective agricultural agent .

Mechanism of Action

The mechanism of action of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions and other biomolecules, which can modulate various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate Hydrochloride

Structure: Methyl ester at position 3, amino group at position 5. Molecular Formula: C₅H₈ClN₅O₂. Key Differences:

- The ester group (methyl vs. ethyl) and substitution positions (amino at position 5 vs. 1-aminoethyl at position 3) alter electronic and steric properties.

- The amino group at position 5 may enhance hydrogen-bonding interactions with biological targets, such as carbonic anhydrase-II (CA-II), as seen in related triazole analogs .

Methyl 1-(2-Aminoethyl)-1H-1,2,4-Triazole-5-Carboxylate Hydrochloride

Structure: Methyl ester at position 5, 2-aminoethyl group at position 1. Molecular Formula: C₆H₁₁ClN₄O₂. Key Differences:

Ethyl 3-(2-Morpholinoethyl)-1H-1,2,4-Triazole-5-Carboxylate

Structure: Ethyl ester at position 5, 2-morpholinoethyl group at position 3. Molecular Formula: C₁₁H₁₈N₄O₃. Key Differences:

- The morpholino group (a six-membered ring with oxygen and nitrogen) replaces the aminoethyl group, increasing hydrophilicity and introducing a tertiary amine.

- This structural change may enhance binding to targets requiring polar interactions, such as kinases or GPCRs .

Applications : Primarily used in laboratory research for exploring structure-activity relationships (SAR) in triazole-based pharmacophores .

Ethyl 3-({[(Benzyloxy)Carbonyl]Amino}Methyl)-1H-1,2,4-Triazole-5-Carboxylate

Structure: Ethyl ester at position 5, benzyloxycarbonyl (Cbz)-protected aminomethyl group at position 3. Molecular Formula: C₁₄H₁₆N₄O₄. Key Differences:

- The Cbz group introduces aromaticity and lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s aminoethyl group.

- The protecting group allows selective deprotection during synthetic workflows, making it valuable in multi-step syntheses .

Applications : Employed as a building block in peptide and prodrug development .

Comparative Analysis Table

Research Findings and Implications

- Enzyme Inhibition: The target compound’s 1-aminoethyl group at position 3 may mimic natural substrates of CA-II, similar to methyl 5-amino analogs .

- Synthetic Flexibility : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods (as in ) are applicable for synthesizing triazole cores, enabling rapid diversification.

- Biological Activity: Morpholino and Cbz-containing analogs highlight the role of substituent polarity in target engagement, with morpholino derivatives favoring hydrophilic interactions .

Biological Activity

Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₇H₁₂ClN₄O₂

- Molecular Weight : 208.65 g/mol

- IUPAC Name : Ethyl 3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride

- CAS Number : 2416229-74-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit significant antimicrobial properties against various pathogens, making them candidates for further development as antimicrobial agents .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Anticancer Activity : Research indicates that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole have demonstrated the ability to increase caspase activity and p53 expression in cancer cell lines .

Anticancer Studies

In a study focused on the anticancer properties of triazole derivatives:

- Cell Lines Used : MCF-7 (breast cancer) and HCT-116 (colon cancer).

- Findings : The compounds exhibited IC₅₀ values significantly lower than standard chemotherapeutics, indicating potent anticancer activity. The mechanism was linked to cell cycle arrest and apoptosis induction through caspase activation .

Antimicrobial Studies

Another study evaluated the antimicrobial effects of triazole derivatives:

- Pathogens Tested : Various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Results : The derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Summary

| Biological Activity | IC₅₀ Values | Pathogens Tested | Observations |

|---|---|---|---|

| Anticancer (MCF-7) | 0.48 - 5.13 µM | N/A | Induces apoptosis via caspase activation |

| Antimicrobial | 10 - 50 µg/mL | S. aureus, E. coli | Effective against multiple strains |

Q & A

What are the optimized synthetic routes for ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride, and how do reaction parameters influence yield and purity?

Answer:

The synthesis involves multi-step reactions starting from triazole precursors. Key steps include cyclization of hydrazine derivatives with nitriles or esters, followed by functionalization of the aminoethyl group. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while ethanol improves solubility of intermediates .

- Temperature : Optimized between 60–80°C to balance reaction kinetics and byproduct formation .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Acidification with HCl yields the hydrochloride salt .

Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Answer:

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve the triazole ring conformation and substituent orientation. Hydrogen-bonding networks are analyzed via graph set theory to determine packing motifs .

- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., aminoethyl δH 2.8–3.2 ppm; ester carbonyl δC ~165 ppm) .

- IR spectroscopy : Stretching vibrations confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .

How does the compound's triazole ring and aminoethyl substitution influence its biological activity, particularly in antimicrobial applications?

Answer:

- Triazole ring : Chelates metal ions (e.g., Fe²⁺, Zn²⁺) in microbial enzymes (e.g., cytochrome P450), disrupting metabolic pathways .

- Aminoethyl group : Enhances solubility and membrane permeability. Structure-activity relationship (SAR) studies show that electron-withdrawing substituents on the triazole increase antimicrobial potency by stabilizing enzyme interactions .

What strategies are employed to resolve contradictions in crystallographic data between predicted and observed hydrogen-bonding patterns?

Answer:

- Graph set analysis : Classifies hydrogen bonds (e.g., D-motifs for intramolecular bonds) to identify discrepancies caused by polymorphism or solvent inclusion .

- High-resolution refinement : SHELXL with twin refinement (HKLF5 format) resolves overlapping electron density in datasets <1.0 Å .

- Comparative analysis : Cross-referencing with structurally similar triazoles (e.g., ethyl 1H-1,2,4-triazole-5-carboxylate derivatives) validates bond lengths and angles .

In stability studies, how do pH and temperature affect the compound's degradation pathways, and what analytical methods track these changes?

Answer:

- pH-dependent degradation : Protonation of the aminoethyl group at acidic pH (≤3) reduces hydrolysis of the ester moiety. Alkaline conditions (pH ≥9) accelerate ester saponification .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Differential scanning calorimetry (DSC) detects endothermic peaks corresponding to melting and degradation .

- Analytical monitoring : HPLC (C18 column, acetonitrile/water gradient) quantifies degradation products, while LC-MS identifies fragment ions (e.g., m/z 154 for triazole cleavage) .

What experimental approaches are used to elucidate the compound's mechanism of action against target enzymes, and how are binding affinities quantified?

Answer:

- Enzyme inhibition assays : Michaelis-Menten kinetics with varying substrate concentrations determine IC₅₀ values. For example, inhibition of fungal lanosterol 14α-demethylase correlates with antifungal activity .

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) between the compound and enzyme active sites .

- X-ray crystallography of enzyme-ligand complexes : Resolves interaction sites (e.g., hydrogen bonds between triazole N3 and heme iron in cytochrome P450) .

How can computational modeling complement experimental data in predicting the compound's pharmacokinetic properties?

Answer:

- Molecular docking (AutoDock Vina) : Predicts binding poses to targets like CYP51, with scoring functions (e.g., binding energy ≤-8 kcal/mol) indicating high affinity .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of <2 Å .

- ADMET prediction (SwissADME) : Estimates logP (~1.5) and bioavailability scores (>0.55), guiding lead optimization .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they mitigated?

Answer:

- Byproduct formation : Optimized stoichiometry (1:1.2 molar ratio of triazole precursor to ethyl chloroformate) minimizes side reactions .

- Solvent recovery : Ethanol is recycled via distillation (bp 78°C) to reduce waste .

- Crystallization control : Seeding with pure crystals during cooling (rate: 0.5°C/min) ensures uniform particle size distribution .

How does the hydrochloride salt form influence the compound's physicochemical properties compared to the free base?

Answer:

- Solubility : Hydrochloride salt increases aqueous solubility (e.g., ~50 mg/mL in water vs. <5 mg/mL for free base) due to ionic dissociation .

- Stability : Salt form reduces hygroscopicity, improving shelf life under ambient conditions .

- Bioavailability : Enhanced dissolution rate in gastrointestinal fluid improves oral absorption in preclinical models .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Answer:

- Storage : Desiccated at -20°C under argon to prevent hydrolysis and oxidation .

- Handling : Use anhydrous solvents (e.g., DMSO-d6 for NMR) to avoid water-induced degradation .

- Quality control : Batch-to-batch consistency verified via HPLC (>98% purity) and elemental analysis (C, H, N within ±0.4% theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.